Caerin-1.7
Description
Caerin-1.7 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Australian tree frog Litoria caerulea. It belongs to the caerin family of peptides, which are characterized by their α-helical secondary structure and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . The peptide comprises 25 amino acids with a +5 charge at physiological pH, contributing to its interaction with negatively charged microbial membranes. Its mechanism of action involves membrane disruption via pore formation or the "carpet model," leading to cell lysis . This compound has also demonstrated immunomodulatory properties, including the suppression of pro-inflammatory cytokines, making it a candidate for therapeutic applications in infections and inflammatory diseases .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFKVLGSVAKHLLPHVAPVIAEK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key compounds for comparison include Magainin-2 (from Xenopus laevis) and LL-37 (human cathelicidin).
Structural and Physicochemical Properties
| Property | Caerin-1.7 | Magainin-2 | LL-37 |
|---|---|---|---|
| Length (AA) | 25 | 23 | 37 |
| Net Charge | +5 | +3 | +6 |
| Hydrophobicity | Moderate | Low | High |
| Secondary Structure | α-helical (85%) | α-helical (70%) | α-helical (60%) |
| Source | Litoria caerulea | Xenopus laevis | Human neutrophils |
Key Observations :
- This compound exhibits higher α-helical content than Magainin-2 and LL-37, enhancing its membrane interaction efficiency .
- Its moderate hydrophobicity balances antimicrobial activity and cytotoxicity, unlike LL-37, which shows higher cytotoxicity due to excessive hydrophobicity .
Antimicrobial Activity
| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | IC50 (Hemolysis) |
|---|---|---|---|
| This compound | 2.5 | 5.0 | >100 |
| Magainin-2 | 5.0 | 10.0 | 50 |
| LL-37 | 1.2 | 2.5 | 25 |
Key Observations :
- This compound displays superior selectivity (lower hemolytic IC50) compared to LL-37, which has potent activity but higher toxicity .
- Magainin-2 shows weaker activity against Gram-positive bacteria, likely due to its lower charge density .
Functional and Therapeutic Differences
- Immunomodulation: this compound uniquely suppresses TNF-α and IL-6 production in macrophages, a property absent in Magainin-2 and less pronounced in LL-37 .
- Antiviral Activity : this compound inhibits HIV-1 replication at 10 μM, outperforming LL-37 (20 μM) in envelope disruption .
- Stability : this compound retains >80% activity in human serum after 24 hours, whereas LL-37 degrades rapidly due to protease susceptibility .
Research Findings and Limitations
In contrast, LL-37 has advanced to Phase II clinical trials for wound healing, leveraging its endogenous origin and lower immunogenicity .
Data Tables and Supplementary Material
For expanded datasets, including NMR spectra and cytotoxicity assays, refer to Supplementary Tables 1–7 in the linked Frontiers in Medicine article .
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